2,3-Dihydro-1H-imidazo[1,2-b]pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-7-8-4-3-6-5(1)8/h1-2,6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMVHELZNRNSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10878792 | |
| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE, 2,3-DIHYDRO- | |
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Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6714-29-0 | |
| Record name | 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6714-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,3-Dihydro-1H-imidazo(1,2-b)pyrazole | |
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| Record name | IMPY | |
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| Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE, 2,3-DIHYDRO- | |
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| Record name | 2,3-dihydro-1H-imidazo[1,2-b]pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | PYRAZOLOIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies for 2,3 Dihydro 1h Imidazo 1,2 B Pyrazole and Its Derivatives
Cyclization Reactions for Core Scaffold Construction
The creation of the fused bicyclic system is the critical step in synthesizing this class of compounds. Chemists have developed several robust cyclization strategies to achieve this.
Intramolecular cyclization via dehydration is a direct and effective method for forming the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole ring system. This approach typically begins with a pyrazole (B372694) precursor bearing a 2-hydroxyethyl group at the N1 position. In the presence of a strong acid, such as concentrated sulfuric acid, the hydroxyl group is protonated, converting it into a good leaving group (water). The adjacent pyrazole ring nitrogen then acts as an intramolecular nucleophile, attacking the carbon bearing the leaving group to form the fused five-membered imidazoline (B1206853) ring. nih.gov
A key example is the cyclization of 5-amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide, which yields 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide. nih.gov This strategy highlights the conversion of a linear precursor into the desired bicyclic scaffold in a single, efficient step.
| Precursor | Reagent/Condition | Product | Reference |
|---|---|---|---|
| 5-Amino-1-(2-hydroxy-2-phenylethyl)-1H-pyrazole-4-carboxamide | Concentrated H₂SO₄ | 2-Phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxamide | nih.gov |
| N-Formyl-amino-1-(2-hydroxyethyl)pyrazole | 1. MsCl, Et₃N 2. NaH | 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | nih.gov |
Hydrazine-mediated reactions are fundamental to the synthesis of the pyrazole ring itself. mdpi.com In the context of the fused imidazo[1,2-b]pyrazole system, this strategy involves the reaction of hydrazine (B178648) with a 1,3-dielectrophile precursor that is already attached to an imidazole (B134444) or imidazoline ring. For example, a 2-substituted imidazole bearing a side chain with a 1,3-dicarbonyl moiety can be cyclized with hydrazine hydrate. The reaction proceeds via condensation to form a hydrazone, followed by intramolecular cyclization and dehydration to furnish the fused pyrazole ring, resulting in the imidazo[1,2-b]pyrazole scaffold. The regioselectivity of the cyclization is dependent on the nature of the substituents on the dicarbonyl unit. nih.govmdpi.com
Multi-component reactions (MCRs) provide a powerful and efficient means of generating molecular complexity from simple starting materials in a single step. nih.gov The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction, is a prominent strategy for synthesizing the 1H-imidazo[1,2-b]pyrazole scaffold. nih.govbeilstein-journals.org This reaction typically combines a 5-aminopyrazole, an aldehyde, and an isocyanide. nih.govresearchgate.net The process is often catalyzed by a Brønsted or Lewis acid and proceeds via an initial condensation between the aminopyrazole and the aldehyde to form an imine, which is then attacked by the isocyanide. Subsequent intramolecular cyclization yields the final fused heterocyclic product. While this method is highly effective for creating libraries of diversely substituted imidazo[1,2-b]pyrazoles, it generally leads to the fully aromatic scaffold rather than the dihydro variant. nih.govbeilstein-journals.org
| Component 1 (Aminopyrazole) | Component 2 (Aldehyde) | Component 3 (Isocyanide) | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Amino-1H-pyrazole-4-carbonitrile | Benzaldehyde | tert-Butyl isocyanide | 75 | nih.gov |
| 5-Amino-1H-pyrazole-4-carbonitrile | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 83 | nih.gov |
| 5-Amino-1H-pyrazole-4-carbonitrile | 4-Methoxybenzaldehyde | tert-Butyl isocyanide | 78 | nih.gov |
The aza-Wittig reaction is a versatile method for constructing nitrogen-containing heterocycles. For the synthesis of imidazo[1,2-b]pyrazoles, this approach involves the reaction of a 5-aminopyrazole with triphenylphosphine (B44618) and an azide (B81097) source to generate a 5-(triphenylphosphoranylideneamino)pyrazole, also known as an iminophosphorane. This intermediate then undergoes an intermolecular aza-Wittig reaction with an α-chloroketone. The reaction proceeds through nucleophilic attack of the iminophosphorane nitrogen onto the ketone carbonyl, followed by cyclization and elimination of triphenylphosphine oxide to afford the fused imidazo[1,2-b]pyrazole derivative. researchgate.net This strategy provides a convergent route to the target scaffold. researchgate.net
Cycloaddition reactions, particularly [3+2] cycloadditions, are a cornerstone of five-membered ring synthesis. organic-chemistry.orgchim.it In the context of imidazo[1,2-b]pyrazole synthesis, a common approach involves the reaction of 3-aminopyrazoles with reagents that can generate a 1,3-dipole in situ. For example, the reaction of a 3-aminopyrazole (B16455) with a hydrazonoyl bromide in the presence of a base leads to the formation of the fused system. nih.gov The reaction is believed to proceed through the in situ formation of a nitrile imine from the hydrazonoyl bromide, which then undergoes a [3+2] cycloaddition with the aminopyrazole, acting as the nitrogen component, to construct the imidazole portion of the scaffold. nih.gov
Regioselective Functionalization Techniques
After the construction of the core scaffold, regioselective functionalization is essential for creating analogues with diverse properties. Directed functionalization of the 1H-imidazo[1,2-b]pyrazole system allows for precise modification at specific positions.
A powerful strategy involves a sequence of halogenation and metal-halogen exchange or directed metalation. nih.govrsc.org For instance, the scaffold can be selectively brominated at the C7 position. This bromo-derivative serves as a versatile handle for further chemistry. Treatment with a Grignard reagent like i-PrMgCl·LiCl induces a Br/Mg exchange, placing a magnesium reagent at the C7 position, which can then be trapped with various electrophiles (e.g., aldehydes, iodine, silyl (B83357) chlorides). researchgate.netnih.gov
Furthermore, directed metalation using a strong, non-nucleophilic base such as a TMP-amide base (TMP = 2,2,6,6-tetramethylpiperidyl) allows for the deprotonation of the most acidic C-H bond, which is typically at the C3 position. nih.govresearchgate.net This generates a new nucleophilic site that can react with another set of electrophiles. By using a sequence of these regioselective reactions, the scaffold can be systematically and fully functionalized. nih.govresearchgate.net
| Starting Material | Position | Reagents | Electrophile | Product | Reference |
|---|---|---|---|---|---|
| 7-Bromo-1H-imidazo[1,2-b]pyrazole | C7 | 1. i-PrMgCl·LiCl | I₂ | 7-Iodo-1H-imidazo[1,2-b]pyrazole | nih.gov |
| 7-Bromo-1H-imidazo[1,2-b]pyrazole | C7 | 1. i-PrMgCl·LiCl | PhCHO | 7-(Hydroxy(phenyl)methyl)-1H-imidazo[1,2-b]pyrazole | nih.gov |
| 1H-Imidazo[1,2-b]pyrazole | C3 | 1. TMPMgCl·LiCl | I₂ | 3-Iodo-1H-imidazo[1,2-b]pyrazole | nih.gov |
| 7-Cyano-1H-imidazo[1,2-b]pyrazole | C3 | 1. TMPMgCl·LiCl | Allyl-Br | 3-Allyl-7-cyano-1H-imidazo[1,2-b]pyrazole | nih.gov |
Carbon-Hydrogen Bond Activation and Direct Arylation
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful and atom-economical strategy for modifying heterocyclic cores. For the related imidazo[1,2-b]pyrazole system, a significant breakthrough has been the development of a regioselective palladium-catalyzed direct arylation at the C-3 position. nih.gov This methodology circumvents the need for pre-functionalized starting materials, such as halogenated or organometallic derivatives, offering a more streamlined approach to a diverse range of analogs.
The reaction typically involves coupling the imidazo[1,2-b]pyrazole core with various aryl partners. Research has demonstrated that this transformation can achieve good to excellent yields with a broad scope of aryl halides, accommodating both electron-rich and electron-poor substituents. nih.gov This method provides rapid access to a library of C-3 arylated imidazo[1,2-b]pyrazole products, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov While this specific methodology was developed for the aromatic imidazo[1,2-b]pyrazole, the principles are foundational for potential application to the 2,3-dihydro variant, contingent on the reactivity of the C-H bonds within the saturated portion of the ring system.
Halogen-Metal Exchange Reactions (e.g., Br/Mg-Exchange)
Halogen-metal exchange is a classic and highly effective method for generating organometallic intermediates poised for further reaction. In the context of the 1H-imidazo[1,2-b]pyrazole scaffold, Br/Mg-exchange has been successfully employed for selective functionalization. rsc.orgnih.gov This strategy begins with a brominated precursor, specifically a 7-bromo-1H-imidazo[1,2-b]pyrazole protected with a trimethylsilylethoxymethyl (SEM) group. researchgate.net
The Br/Mg-exchange is typically performed using isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) at low temperatures. This process selectively converts the carbon-bromine bond at the 7-position into a carbon-magnesium bond, generating a Grignard reagent intermediate. nih.gov This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C7 position. nih.gov
Table 1: Selected Examples of 7-Functionalization via Br/Mg-Exchange
| Electrophile | Reagent | Product Yield | Citation |
|---|---|---|---|
| Iodine | I₂ | 85% | nih.gov |
| Allyl bromide | Allyl-Br | 78% | nih.gov |
| Benzaldehyde | PhCHO | 71% | nih.gov |
| N,N-Dimethylformamide | DMF | 89% | nih.gov |
This method provides a robust pathway to selectively modify the pyrazole ring of the fused heterocyclic system. nih.gov
Regioselective Metalation (e.g., Magnesiations, Zincations)
Directed ortho-metalation, or in this case, regioselective deprotonation using strong, non-nucleophilic bases, is a cornerstone of modern heterocyclic chemistry. For the 1H-imidazo[1,2-b]pyrazole scaffold, regioselective magnesiations and zincations have been achieved using hindered TMP (2,2,6,6-tetramethylpiperidyl) bases. rsc.orgnih.gov The position of metalation can be precisely controlled by the choice of the base and the existing substituents on the heterocyclic core.
After initial functionalization at the C7-position, a subsequent selective magnesiation at the C3-position can be achieved using TMPMgCl·LiCl. nih.gov This directed metalation is followed by electrophilic trapping to install a second functional group. nih.govresearchgate.net For a third functionalization at the C2-position, a more complex bis-base, TMP₂Zn·MgCl₂·2LiCl, has been shown to be effective, proceeding selectively after the C3 position is occupied by an ester group. nih.gov This sequential and highly regioselective approach allows for the systematic and controlled functionalization of the imidazo[1,2-b]pyrazole core at the C7, C3, and C2 positions. nih.govresearchgate.net
Trapping Reactions with Various Electrophiles
The synthetic utility of the organometallic intermediates generated via halogen-metal exchange or regioselective metalation is demonstrated by their successful reaction with a diverse array of electrophiles. rsc.org The trapping of these magnesium or zinc species introduces valuable chemical moieties onto the 1H-imidazo[1,2-b]pyrazole skeleton.
Following the regioselective magnesiation at C3 of a 7-cyano-substituted precursor, the resulting organometallic intermediate has been successfully quenched with various electrophiles, leading to 3,7-disubstituted products in moderate to high yields. nih.gov
Table 2: Examples of Electrophilic Trapping at C3 of a Magnesiated 1H-Imidazo[1,2-b]pyrazole
| Electrophile | Reagent | Product Yield | Citation |
|---|---|---|---|
| Iodine | I₂ | 89% | nih.gov |
| N-Fluorobenzenesulfonimide | NFSI | 57% | nih.gov |
| Ethyl Cyanoformate | EtO₂CCN | 84% | nih.gov |
| Copper(II) Cyanide | CuCN·2LiCl | 75% | nih.gov |
| Allyl Bromide | Allyl-Br | 78% | nih.gov |
| Benzoyl Chloride | PhCOCl | 65% | nih.gov |
These trapping reactions highlight the robustness of the methodology and provide access to a wide range of di- and tri-substituted imidazo[1,2-b]pyrazoles, which are valuable for creating chemical diversity for screening purposes. nih.gov
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds. For the synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, multicomponent reactions (MCRs) represent a particularly green approach due to their high atom economy and procedural simplicity. The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, which condenses a 5-amino-1H-pyrazole, an aldehyde, and an isonitrile, has been developed for this scaffold. researchgate.net The use of etidronic acid as a recyclable, green catalyst in a one-pot sequence further enhances the environmental credentials of this method. researchgate.net
Other green strategies developed for related imidazo-fused systems could also be adapted. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved using an electrochemical method with catalytic hydriodic acid in ethanol, avoiding external chemical oxidants. rsc.org Similarly, molecular iodine has been employed as an environmentally benign catalyst for the synthesis of related scaffolds in aqueous media under aerobic conditions, showcasing high product yields with minimal catalyst loading. nih.gov These methodologies, focused on reducing waste, using safer solvents, and employing catalytic reagents, represent promising avenues for the sustainable synthesis of this compound and its derivatives.
Advances in Catalytic Methodologies for Synthesis
Modern organic synthesis relies heavily on the development of novel catalytic systems to improve efficiency, selectivity, and scope. The synthesis of pyrazole-containing heterocycles has benefited significantly from such advances.
Palladium-catalyzed cross-coupling reactions, particularly direct C-H arylation, stand out as a major advance for functionalizing the imidazo[1,2-b]pyrazole core, offering a highly regioselective and efficient route to C3-arylated products. nih.gov Multicomponent reactions catalyzed by green acids like etidronic acid also represent a significant catalytic advancement, enabling the one-pot assembly of the core heterocyclic structure from simple precursors. researchgate.net
For the synthesis of related pyrazoline structures, heterogeneous catalysts such as mesoporous SiO2-Al2O3 have been shown to be efficient, reusable catalysts for the cyclization reaction between chalcones and phenylhydrazine (B124118) hydrate. jchemlett.com Furthermore, rhodium(III)-catalyzed C-H activation and annulation reactions are powerful methods for constructing related indazole and pyrazole systems, demonstrating the potential for transition-metal catalysis to build complex fused heterocycles in a single step. nih.govresearchgate.net These diverse catalytic strategies provide a powerful toolkit for the synthesis and functionalization of the this compound scaffold.
Advanced Structural Characterization and Spectroscopic Analysis of 2,3 Dihydro 1h Imidazo 1,2 B Pyrazole Analogues
X-Ray Crystallography for Solid-State Structure Elucidation
The crystallographic analysis confirmed the fused bicyclic structure of the imidazo[1,2-b]pyrazole system. ucl.ac.uk The study revealed that the compound crystallizes in the orthorhombic space group P212121. ucl.ac.uk The unit cell parameters were determined to be a = 7.098 Å, b = 7.225 Å, and c = 10.980 Å. ucl.ac.uk
| Crystal Data for 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole | |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Unit Cell Dimensions | a = 7.098(1) Å |
| b = 7.225(1) Å | |
| c = 10.980(3) Å | |
| Volume | 563.09 ų |
| Z | 4 |
Conformational Analysis in the Solid State
The X-ray crystallographic study of this compound revealed a non-planar conformation for the bicyclic system. The pyrazole (B372694) ring is essentially planar, which is expected due to its aromatic character. ucl.ac.uk In contrast, the dihydroimidazole (B8729859) ring adopts a shallow half-chair conformation. ucl.ac.uk This puckering of the five-membered dihydroimidazole ring is a key conformational feature of the molecule in the solid state. The deviation from planarity is significant, with the C(4) atom being out of the plane of the rest of the ring by 0.136 Å. ucl.ac.uk This conformation minimizes steric strain within the fused ring system.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the determination of the molecular structure and conformation. For this compound and its analogues, ¹H, ¹³C, and ¹⁵N NMR spectroscopy would provide critical data for a comprehensive structural characterization.
It is important to note that while the synthesis and biological activity of this compound have been reported, detailed and specific ¹H, ¹³C, and ¹⁵N NMR spectroscopic data for the parent compound is not extensively available in the cited literature. The following sections describe the expected spectroscopic features based on the known structure and general principles of NMR spectroscopy for similar heterocyclic systems.
Proton (¹H) NMR Spectroscopic Investigations
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the dihydroimidazole and pyrazole rings. The protons on the saturated carbons of the dihydroimidazole ring (C2 and C3) would likely appear as multiplets in the upfield region of the spectrum, typically between 3.0 and 4.5 ppm. The chemical shifts and coupling patterns of these protons would be influenced by their diastereotopic relationship due to the puckered conformation of the ring.
The protons on the pyrazole ring (C5 and C6) would resonate at lower field, in the aromatic region, due to the deshielding effect of the ring current. These signals would likely appear as doublets, with a coupling constant typical for vicinal protons on a five-membered aromatic ring. The NH proton of the imidazole (B134444) moiety would be expected to appear as a broad singlet, and its chemical shift would be sensitive to the solvent and concentration.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2 | ~3.5 - 4.0 | Multiplet |
| H-3 | ~3.0 - 3.5 | Multiplet |
| H-5 | ~7.0 - 7.5 | Doublet |
| H-6 | ~6.0 - 6.5 | Doublet |
Carbon-13 (¹³C) NMR Spectroscopic Investigations
The ¹³C NMR spectrum of this compound would provide information on the number of unique carbon atoms and their chemical environments. The spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.
The carbons of the dihydroimidazole ring (C2 and C3) would appear in the aliphatic region of the spectrum, typically between 40 and 60 ppm. The carbons of the pyrazole ring (C5, C6, and C7a) would resonate at lower field, in the aromatic region, generally between 110 and 150 ppm, due to their sp² hybridization and participation in the aromatic system. The bridgehead carbon (C7a) would likely have a distinct chemical shift compared to the other pyrazole carbons.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) |
|---|---|
| C-2 | ~45 - 55 |
| C-3 | ~40 - 50 |
| C-5 | ~125 - 135 |
| C-6 | ~100 - 110 |
Nitrogen-15 (¹⁵N) NMR Spectroscopic Investigations
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, can provide valuable information about the electronic environment of the nitrogen atoms within a molecule. For this compound, three distinct ¹⁵N signals would be expected, corresponding to the three nitrogen atoms in the bicyclic system.
The nitrogen atom of the dihydroimidazole ring (N1) would be expected to have a chemical shift characteristic of a saturated, secondary amine. The two nitrogen atoms of the pyrazole ring (N4 and N7) would have chemical shifts typical for sp²-hybridized nitrogens in an aromatic system. The chemical shifts would be influenced by the degree of electron delocalization within the pyrazole ring and any intermolecular interactions, such as hydrogen bonding.
Expected ¹⁵N NMR Data for this compound
| Nitrogen | Expected Chemical Shift (ppm) |
|---|---|
| N-1 | ~ -300 to -330 |
| N-4 | ~ -150 to -180 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, especially in complex molecules like this compound analogues. These techniques provide through-bond and through-space correlation information, which is crucial for determining the connectivity of atoms and the spatial arrangement of the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds. In the context of a this compound analogue, COSY is instrumental in identifying the protons within the dihydro-imidazo portion of the molecule and any substituents. For instance, the methylene protons of the dihydro-imidazo ring would be expected to show a correlation to each other.
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). This is a powerful technique for assigning the ¹³C signals based on their corresponding, and often more easily assigned, proton signals. In an analogue of this compound, each protonated carbon will give a cross-peak in the HSQC spectrum, allowing for the direct assignment of the carbon signals of the heterocyclic core and its substituents.
HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular skeleton. For the imidazo[1,2-b]pyrazole core, HMBC correlations can establish the connectivity between the different rings and the positions of substituents. For example, the protons on the dihydro-imidazo ring would show correlations to the carbons of the pyrazole ring, confirming the fused ring structure.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects through-space correlations between protons that are in close proximity, typically within 5 Å. This is invaluable for determining the stereochemistry and conformation of a molecule. For a substituted this compound, NOESY can reveal the spatial relationships between substituents and the heterocyclic core.
The following tables summarize the expected 2D NMR correlations for a substituted this compound analogue, based on the analysis of similar structures reported in the literature beilstein-journals.org.
Table 1: Representative ¹H-¹H COSY Correlations for a Substituted this compound Analogue
| Proton 1 | Correlating Proton(s) |
| H-2 | H-3 |
| H-3 | H-2 |
Table 2: Representative ¹H-¹³C HSQC Correlations for a Substituted this compound Analogue
| Proton | Correlating Carbon |
| H-2 | C-2 |
| H-3 | C-3 |
| H-5 | C-5 |
| H-6 | C-6 |
Table 3: Representative ¹H-¹³C HMBC Correlations for a Substituted this compound Analogue
| Proton | Correlating Carbon(s) |
| H-2 | C-3, C-7a |
| H-3 | C-2, C-3a |
| H-5 | C-3a, C-6, C-7 |
| H-6 | C-5, C-7, C-7a |
Table 4: Representative ¹H-¹H NOESY Correlations for a Substituted this compound Analogue
| Proton 1 | Correlating Proton(s) in Close Proximity |
| H-2 | H-3, Protons on N-1 substituent |
| H-6 | H-5, Protons on C-7 substituent |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
For the this compound ring system, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C=C, C=N, and C-N stretching and bending vibrations. The differentiation between the imidazole and pyrazole components within the fused ring system can be challenging but is aided by computational studies and comparison with known spectra of related compounds.
The IR spectrum of a this compound analogue would typically exhibit:
N-H stretching: A broad band in the region of 3200-3500 cm⁻¹ if an N-H group is present.
C-H stretching: Bands in the 2850-3100 cm⁻¹ region, corresponding to both aromatic and aliphatic C-H bonds.
C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the heterocyclic rings.
C-N stretching: Bands in the 1200-1350 cm⁻¹ region.
Out-of-plane bending: Vibrations in the fingerprint region (below 1000 cm⁻¹) that are characteristic of the substitution pattern on the heterocyclic rings.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C=C and C-C vibrations of the ring system.
The following table provides a summary of expected characteristic vibrational frequencies for a this compound analogue, based on data from related pyrazole and imidazole compounds.
Table 5: Representative Vibrational Frequencies for a this compound Analogue
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| Aliphatic C-H Stretch | 2850-2960 |
| C=N Stretch | 1600-1650 |
| C=C Stretch | 1450-1600 |
| C-N Stretch | 1200-1350 |
| C-H in-plane bend | 1000-1300 |
| C-H out-of-plane bend | 750-900 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. For this compound and its analogues, electron ionization (EI) mass spectrometry would typically be used.
The mass spectrum of the parent this compound (C₅H₇N₃) would show a molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (109.0640 g/mol ). The fragmentation of this molecular ion would provide valuable structural information.
The fragmentation of fused heterocyclic systems like imidazo[1,2-b]pyrazoles can be complex. However, some general fragmentation pathways for pyrazole and imidazole rings can be anticipated:
Loss of HCN: A common fragmentation pathway for both pyrazole and imidazole rings, leading to a fragment ion with a loss of 27 Da.
Loss of N₂: Cleavage of the N-N bond in the pyrazole ring can lead to the expulsion of a molecule of nitrogen (28 Da).
Ring cleavage: Fragmentation of the dihydro-imidazo ring could occur, leading to the loss of ethylene (B1197577) (C₂H₄, 28 Da).
Retro-Diels-Alder (RDA) type reactions: Although less common, RDA-type fragmentations of the fused ring system could occur.
The exact fragmentation pattern will be influenced by the position and nature of any substituents on the ring system. The following table outlines a plausible fragmentation pattern for the unsubstituted this compound.
Table 6: Plausible Mass Spectrometry Fragmentation Pattern for this compound
| m/z | Proposed Fragment Ion | Plausible Neutral Loss |
| 109 | [C₅H₇N₃]⁺˙ (Molecular Ion) | - |
| 82 | [C₄H₆N₂]⁺˙ | HCN |
| 81 | [C₅H₇N]⁺˙ | N₂ |
| 81 | [C₃H₃N₃]⁺˙ | C₂H₄ |
| 54 | [C₃H₄N]⁺ | HCN from m/z 81 |
| 53 | [C₃H₃N]⁺˙ | N₂ from m/z 81 |
Theoretical and Computational Chemistry Studies on 2,3 Dihydro 1h Imidazo 1,2 B Pyrazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering insights into molecular structure, stability, and electronic properties that are often difficult or impossible to obtain through experimental means alone. For 2,3-Dihydro-1H-imidazo[1,2-b]pyrazole, these methods can predict its three-dimensional geometry, the distribution of electrons within the molecule, and its energetic properties.
Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. researchgate.net DFT calculations focus on the electron density of a molecule to determine its energy and other properties. For this compound, DFT can be employed to analyze its electronic structure in detail.
By applying a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), one can calculate various electronic properties. semanticscholar.org These calculations would reveal the distribution of electron density, identifying electron-rich and electron-deficient regions within the molecule. This information is critical for understanding how the molecule interacts with biological targets. The analysis of the molecular electrostatic potential (MEP) map, derived from DFT calculations, can visually represent these charged regions, providing clues about potential sites for electrophilic and nucleophilic attack. scirp.org
Ab initio methods are a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate results. For this compound, ab initio methods like Hartree-Fock (HF) or more advanced methods such as Møller-Plesset perturbation theory (MP2) can be used for geometric optimization and energy calculations.
A geometric optimization would start with an initial guess of the molecular structure and systematically alter the atomic coordinates to find the lowest energy conformation, which corresponds to the most stable structure of the molecule. superfri.org The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles. An X-ray crystallography study has confirmed the structure of this compound, revealing a planar pyrazole (B372694) portion and a buckled dihydroimidazole (B8729859) group in a shallow half-chair conformation. ucl.ac.uk Computational geometric optimization using ab initio methods would be expected to reproduce these structural features.
| Parameter | Experimental (X-ray) ucl.ac.uk | Hypothetical Ab Initio Calculation |
| N(1)-C(5) bond length (Å) | ~1.35 | 1.36 |
| N(2)-C(5) bond length (Å) | ~1.33 | 1.34 |
| C(4) deviation from plane (Å) | 0.136 | 0.14 |
This table presents experimental data from X-ray crystallography and hypothetical values from an ab initio calculation for illustrative purposes.
Molecular Orbital Analysis
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is used to explain chemical bonding and reactivity. The analysis of molecular orbitals, particularly the frontier orbitals, is a cornerstone of understanding chemical reactions.
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. libretexts.org
For this compound, the energy of the HOMO is related to its ionization potential and its ability to donate electrons in a reaction. The energy of the LUMO is related to its electron affinity and its ability to accept electrons. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov
| Molecular Orbital | Hypothetical Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.3 | Energy difference between HOMO and LUMO |
This table provides hypothetical energy values for the frontier molecular orbitals of this compound to illustrate the concept.
Global and local reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity.
Global Reactivity Descriptors:
Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as half of the HOMO-LUMO gap. A larger value indicates a "harder" and less reactive molecule. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness, softness indicates how easily a molecule's electron cloud can be polarized. A "softer" molecule is generally more reactive.
Electronegativity (χ): This describes the ability of a molecule to attract electrons. It is calculated as the negative of the average of the HOMO and LUMO energies.
Electrophilicity Index (ω): This global descriptor quantifies the ability of a molecule to accept electrons. It is a function of electronegativity and chemical hardness.
Local Reactivity Descriptors:
Fukui Functions: These functions are used to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The Fukui function at a particular atomic site indicates the change in electron density at that site upon the addition or removal of an electron.
| Descriptor | Formula | Hypothetical Value |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.65 eV |
| Chemical Softness (S) | 1 / η | 0.38 eV-1 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 3.85 eV |
| Electrophilicity Index (ω) | χ2 / (2η) | 2.79 eV |
This table presents hypothetical values for global reactivity descriptors of this compound based on the hypothetical FMO energies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the most favorable reaction pathways. For reactions involving this compound, such as its interaction with biological macromolecules or its synthesis, computational modeling can provide a step-by-step understanding of the process.
For instance, the synthesis of the related 1H-imidazo[1,2-b]pyrazole scaffold has been explored through multicomponent reactions. researchgate.netnih.gov Computational studies could model the proposed reaction mechanisms, calculating the activation energies for each step and validating the proposed intermediates. researchgate.net This would involve locating the transition state structures, which are saddle points on the potential energy surface, and connecting them to the reactants and products through intrinsic reaction coordinate (IRC) calculations. Such studies would provide a detailed atomistic view of the reaction dynamics, complementing experimental findings.
Transition State Search and Energy Barrier Calculations
The study of chemical reactions through computational means often involves locating the transition state (TS), which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, a critical parameter for determining reaction kinetics.
While specific studies detailing transition state searches and energy barrier calculations for reactions involving this compound are not extensively documented in the reviewed literature, the methodologies are well-established. Such investigations are crucial for understanding potential synthetic pathways or metabolic transformations. For instance, in related heterocyclic systems, Density Functional Theory (DFT) is a common method to model reaction mechanisms. Computational chemists would typically use methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) to optimize the geometries of reactants, products, and the transition state. rsc.org The nature of the transition state is confirmed by frequency analysis, where a single imaginary frequency corresponding to the motion along the reaction coordinate is expected.
These calculations would be vital for predicting the feasibility of various reactions, such as electrophilic substitution, nucleophilic attack, or ring-opening reactions, providing a theoretical foundation for experimental work.
Reaction Path Intrinsic Reaction Coordinate (IRC) Analysis
Following the successful location of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps out the minimum energy path connecting the transition state to the corresponding reactants and products on the potential energy surface. IRC analysis is essential to verify that a located transition state indeed connects the desired reactants and products of a specific reaction pathway.
For the this compound system, while no specific IRC analyses are available in the current literature, this method would be indispensable for confirming, for example, the mechanism of its synthesis or its interaction with biological targets. By tracing the reaction path, researchers can gain a detailed understanding of the geometric changes that occur during a chemical transformation.
Conformational Landscape Exploration via Computational Methods
The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Computational methods allow for a thorough exploration of a molecule's conformational landscape, identifying low-energy conformers that are likely to be populated under given conditions.
The solid-state conformation of this compound has been determined by X-ray crystallography. ucl.ac.ukucl.ac.uk This experimental work provides a foundational understanding of its structure, revealing that the pyrazole portion of the molecule is planar, while the dihydroimidazole ring adopts a shallow half-chair conformation. ucl.ac.ukucl.ac.uk In this conformation, the C(4) atom deviates from the plane of the dihydroimidazole ring. ucl.ac.uk
Computational exploration of the conformational landscape would typically involve methods such as Potential Energy Surface (PES) scanning. For instance, in a study on substituted imidazo-[1,2-a]pyrazine, PES scanning using DFT was employed to identify stable rotameric forms. rsc.org A similar approach for this compound would involve systematically rotating the dihedral angles of the flexible dihydroimidazole ring and calculating the energy at each step to map out the conformational space and identify all energy minima.
Table 1: Selected Structural Parameters of this compound from X-ray Crystallography
| Parameter | Description | Value (Å or °) |
| Conformation | Dihydroimidazole Ring | Shallow Half-Chair |
| Planarity | Pyrazole Ring | Planar |
| C(4) Deviation | Deviation from dihydroimidazole ring plane | 0.136 Å |
Data sourced from crystallographic studies. ucl.ac.uk
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prominent example. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely accepted approach for calculating NMR shieldings, which can then be converted to chemical shifts. rsc.org
These predictions are invaluable for structure elucidation and verification. By comparing the computationally predicted NMR spectrum with the experimental one, researchers can confirm the proposed structure of a newly synthesized compound. Several studies on related pyrazole and imidazole (B134444) derivatives have successfully employed GIAO-DFT calculations to predict ¹H and ¹³C NMR chemical shifts, showing good correlation with experimental data. rsc.orgnih.gov
While specific GIAO-DFT calculated NMR data for this compound is not available in the surveyed literature, the methodology is directly applicable. A typical study would involve optimizing the geometry of the molecule at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)) and then performing the GIAO calculation at the same level. The calculated isotropic shielding values are then referenced against a standard, such as Tetramethylsilane (TMS), to obtain the chemical shifts.
Table 2: Illustrative Example of a Predicted vs. Experimental NMR Data Table
| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Δ (ppm) |
| H-1 | Data not available | Data not available | Data not available |
| C-2 | Data not available | Data not available | Data not available |
| C-3 | Data not available | Data not available | Data not available |
| N-4 | Data not available | Data not available | Data not available |
| C-5 | Data not available | Data not available | Data not available |
This table is for illustrative purposes only to show how predicted NMR data is typically presented. Specific computational data for this compound was not found in the reviewed literature.
Reactivity and Chemical Transformations of the 2,3 Dihydro 1h Imidazo 1,2 B Pyrazole System
Reactions at Nitrogen Atoms
The presence of three nitrogen atoms in the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole system—one at the bridgehead (N1), one in the pyrazole (B372694) ring (N2), and one in the saturated imidazolidine (B613845) ring (N8)—provides multiple potential sites for electrophilic attack. However, reactivity is generally concentrated at the nitrogen atoms of the pyrazole moiety.
N-acylation of the this compound scaffold has been documented. For instance, the synthesis of 1-formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole has been achieved through the formylation of an amino-l-(2-hydroxyethyl)pyrazole precursor, followed by cyclization. nih.gov This demonstrates the accessibility of the nitrogen for acylation, a common transformation for heterocyclic amines.
While specific N-alkylation examples for the this compound core are not extensively detailed in the surveyed literature, the general principles of pyrazole chemistry are applicable. In unsymmetrical pyrazoles, N-alkylation can produce two different regioisomers, with the outcome often dictated by steric hindrance. mdpi.com For the fused imidazo[1,2-b]pyrazole system, alkylation could theoretically occur at either the N1 or N2 position. The regioselectivity would likely be influenced by the reaction conditions and the steric and electronic properties of both the substrate and the alkylating agent. Acid-catalyzed methods using electrophiles like trichloroacetimidates are effective for the N-alkylation of various pyrazole derivatives. mdpi.com
| Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amino-l-(2-hydroxyethyl)pyrazole derivative | 1. Formylation, 2. Mesylation, 3. Cyclization with NaH | 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole | Not Reported | nih.gov |
The nitrogen atoms in the imidazo[1,2-b]pyrazole ring system confer basic properties to the molecule, allowing for protonation. The basicity of pyrazole itself is characterized by a pKb of 11.5. wikipedia.org For the related aromatic (non-dihydro) 1H-imidazo[1,2-b]pyrazole system, a pKa of 7.3 has been measured for a substituted derivative, attributed to the deprotonation of the N-H group, indicating its potential to act as a base under physiological conditions. nih.gov This suggests that the 2,3-dihydro analogue would also be readily protonated in acidic media.
Detailed studies on the quaternization of the this compound system are not widely available in the reviewed literature. However, like other heterocyclic amines, reaction with an excess of a reactive alkyl halide would be the expected pathway to form a quaternary ammonium (B1175870) salt, likely at one of the pyrazole nitrogens.
Transformations Involving Carbon-Carbon Double Bonds
The pyrazole portion of the scaffold contains a single endocyclic carbon-carbon double bond (C6=C7), which is a potential site for addition reactions.
The name "2,3-dihydro" indicates that the five-membered imidazole (B134444) ring is in a saturated state. The remaining C=C bond is part of the aromatic-like pyrazole ring. The chemical literature does not extensively report on the hydrogenation or reduction of this specific double bond within the this compound core. In many related systems, the double bond within a pyrazole ring exhibits considerable stability, often requiring harsh conditions for reduction. The reverse reaction, the dehydrogenation of a pyrazoline to form the more stable pyrazole, is a common synthetic step. organic-chemistry.org This suggests a degree of aromatic character and stability in the pyrazole ring that makes it resistant to simple reduction pathways.
While 1,3-dipolar cycloaddition reactions are a cornerstone for the synthesis of the pyrazole ring itself, the participation of the existing C=C double bond of the this compound core in subsequent cycloaddition reactions is not a well-documented area of its reactivity. The stability of the pyrazole ring likely diminishes its reactivity as a dipolarophile or dienophile in such transformations under standard conditions.
Reactions at Substituent Positions on the Core Scaffold
Significant research has been conducted on the selective functionalization of the related aromatic 1H-imidazo[1,2-b]pyrazole scaffold, providing a valuable "toolbox" of reactions that demonstrate the reactivity of the carbon skeleton. nih.govrsc.org These methods highlight the potential for modifying substituents on the dihydro system as well. The primary positions for substitution are C2, C3, and C7.
A powerful strategy involves an initial selective bromination at the C7 position using N-bromosuccinimide (NBS). The resulting 7-bromo derivative serves as a versatile handle for further transformations. rsc.org A subsequent bromine-magnesium exchange reaction using reagents like i-PrMgCl·LiCl generates a magnesiated intermediate, which can be trapped with various electrophiles to install a wide range of functional groups at the C7 position. nih.govrsc.org
Following functionalization at C7, further selective metalations can be achieved. Using a base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective magnesiation at the C3 position. This new organometallic intermediate can again be reacted with electrophiles to introduce substituents specifically at C3. nih.govrsc.org A third position, C2, can be functionalized by using a different metalating agent, TMP₂Zn·MgCl₂·2LiCl, on a C3-substituted substrate. rsc.org This sequential and regioselective approach allows for the precise construction of polysubstituted imidazo[1,2-b]pyrazole derivatives.
| Starting Material | Reagents and Conditions | Electrophile | Product (Substituent at C7) | Reference |
|---|---|---|---|---|
| 7-Bromo-1H-imidazo[1,2-b]pyrazole | i-PrMgCl·LiCl | I₂ | -I | nih.govrsc.org |
| 7-Bromo-1H-imidazo[1,2-b]pyrazole | i-PrMgCl·LiCl | NBS | -Br | nih.govrsc.org |
| 7-Bromo-1H-imidazo[1,2-b]pyrazole | i-PrMgCl·LiCl | PhSSO₂Ph | -SPh | nih.govrsc.org |
| 7-Bromo-1H-imidazo[1,2-b]pyrazole | i-PrMgCl·LiCl | (EtO)₂P(O)Cl | -P(O)(OEt)₂ | nih.govrsc.org |
| Starting Material | Reagents and Conditions | Electrophile | Product (Substituent at C3) | Reference |
|---|---|---|---|---|
| 7-Cyano-1H-imidazo[1,2-b]pyrazole | TMPMgCl·LiCl | Allyl-Br, CuCN·2LiCl | -allyl | nih.govrsc.org |
| 7-Cyano-1H-imidazo[1,2-b]pyrazole | TMPMgCl·LiCl | PhSSO₂Ph | -SPh | nih.govrsc.org |
| 7-Cyano-1H-imidazo[1,2-b]pyrazole | TMPMgCl·LiCl | ClCO₂Et | -CO₂Et | nih.govrsc.org |
| 7-Cyano-1H-imidazo[1,2-b]pyrazole | TMPMgCl·LiCl | I₂ | -I | nih.govrsc.org |
Compound Index
| Compound Name |
|---|
| This compound |
| 1H-imidazo[1,2-b]pyrazole |
| 1-Formyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole |
| Pyrazole |
| N-bromosuccinimide (NBS) |
| i-PrMgCl·LiCl |
| TMPMgCl·LiCl |
| TMP₂Zn·MgCl₂·2LiCl |
| 2,2,6,6-tetramethylpiperidyl (TMP) |
Electrophilic Aromatic Substitution (if applicable to the pyrazole ring)
The pyrazole ring within the this compound system is aromatic and, in principle, susceptible to electrophilic aromatic substitution. Generally, pyrazoles are π-excessive aromatic heterocycles that favor electrophilic attack at the C4 position (equivalent to C6 in the imidazo[1,2-b]pyrazole numbering). rrbdavc.orgmdpi.comglobalresearchonline.net This position is preferred as substitution at C3 (C5) or C5 (C7) would involve a less stable cationic intermediate with a positive charge adjacent to the electronegative pyridine-like nitrogen atom. rrbdavc.org
However, direct electrophilic substitution on the unsubstituted this compound core is not extensively documented. Research has predominantly focused on the functionalization of its fully aromatic counterpart, 1H-imidazo[1,2-b]pyrazole. In these cases, functionalization is typically achieved not through classical electrophilic aromatic substitution but via directed metalation followed by quenching with an electrophile. researchgate.netrsc.orgrsc.org
For instance, studies on the aromatic 1H-imidazo[1,2-b]pyrazole scaffold have demonstrated that selective functionalization at various positions (C2, C3, and C7) can be achieved through judicious choice of protecting groups and metalating agents like TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl). rsc.orgrsc.org A common strategy involves:
Initial bromination at the C7 position.
Br/Mg-exchange to create a Grignard reagent.
Reaction with an electrophile to yield a C7-substituted product.
Subsequent directed metalation (magnesiation or zincation) at other positions (e.g., C3 or C2) followed by trapping with a second electrophile. rsc.org
While these examples are on the aromatic system, they suggest that for the 2,3-dihydro derivative, the pyrazole ring's C6 and C7 positions would be the most likely sites for electrophilic attack, though this may require metalation-based strategies rather than direct reaction with electrophiles under acidic conditions.
Nucleophilic Substitution Reactions
The pyrazole ring is inherently electron-rich, making it generally unreactive toward nucleophilic substitution. chim.it Nucleophilic attack is disfavored and typically requires the presence of strong electron-withdrawing groups on the ring to activate it. mdpi.comchim.it Positions 3 (C5) and 5 (C7) are considered the most likely sites for nucleophilic attack if it were to occur, due to the influence of the adjacent nitrogen atoms. mdpi.com
Currently, there is a lack of specific research findings detailing nucleophilic substitution reactions directly on the this compound core. The absence of activating groups on the parent scaffold renders it a poor substrate for such transformations.
Ring-Opening and Rearrangement Reactions of the Fused System
The stability of the fused imidazo[1,2-b]pyrazole ring system can be compromised under specific conditions, leading to ring-opening or rearrangement reactions. While data specific to the 2,3-dihydro derivative is limited, related structures provide insight into potential transformations. For example, the possibility of expanding a hydrated imidazoline (B1206853) fragment has been demonstrated in complex dibenzo[b,f]imidazo[2,1-d] globalresearchonline.netresearchgate.netoxazocine systems, suggesting that the saturated portion of the scaffold can participate in ring expansion reactions. osi.lv
Pyrazole Ring Fragmentation Studies
A significant and well-documented reaction of the related aromatic 1H-imidazo[1,2-b]pyrazole system is the fragmentation of the pyrazole ring. rsc.orgrsc.org This transformation occurs when certain substituted 1H-imidazo[1,2-b]pyrazoles are treated with strong, non-nucleophilic bases like TMP-zincates (e.g., TMP₂Zn·MgCl₂·2LiCl). rsc.orgresearchgate.net
The reaction is believed to proceed through a zincated intermediate. An electron pair shifts toward the bridgehead nitrogen, inducing the cleavage of the pyrazole ring's N-N bond. rsc.org This fragmentation results in the formation of push-pull dyes that feature a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. rsc.orgrsc.org The reaction has been successfully performed with various aryl and benzoyl substituents at the C2 position of the 1H-imidazo[1,2-b]pyrazole scaffold, yielding the corresponding dyes in good yields. rsc.org
| Starting Material (Substituent at C2) | Reagent | Product Core Structure | Yield | Reference |
|---|---|---|---|---|
| Functionalized Aryl | TMP₂Zn·MgCl₂·2LiCl | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | 67-96% | rsc.org |
| 3-Thienyl | TMP₂Zn·MgCl₂·2LiCl | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | 67-96% | rsc.org |
| Benzoyl | TMP₂Zn·MgCl₂·2LiCl | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | 67-96% | rsc.org |
Oxidation and Reduction Chemistry of the Imidazo[1,2-b]pyrazole Core
The this compound scaffold can undergo both oxidation and reduction reactions, targeting different parts of the molecule.
Oxidation
The compound this compound, also known as IMPY, has been shown to act as an oxidant. nih.gov In vitro studies on human red blood cells demonstrated that IMPY stimulates the hexose (B10828440) monophosphate shunt pathway. This activity is associated with the generation of reactive oxygen species, leading to glutathione (B108866) (GSH) instability and enhanced formate (B1220265) oxidation. nih.gov This capacity to act as an oxidant is believed to be the cause of the hemolytic anemia observed in patients during clinical studies with the drug. nih.gov
Reduction
The pyrazole ring is generally resistant to reduction, though catalytic hydrogenation can convert it first to a pyrazoline and subsequently to a pyrazolidine. globalresearchonline.net In the this compound system, the pyrazole ring contains C=N and C=C bonds that could potentially be reduced. While direct reduction studies on this specific compound are not widely reported, research on analogous fused systems provides relevant examples. For instance, the related 7,8-dihydroimidazo[1,2-b]pyridazine was successfully reduced to the corresponding tetrahydroimidazo[1,2-b]pyridazine using sodium borohydride (B1222165) (NaBH₄). rsc.org This suggests that the double bonds within the pyrazole portion of the this compound core could likely be reduced under similar conditions to yield the fully saturated tetrahydro- or hexahydro-imidazo[1,2-b]pyrazole scaffold.
Non Medicinal Applications and Materials Science Aspects of 2,3 Dihydro 1h Imidazo 1,2 B Pyrazole Derivatives
Role as Chemical Building Blocks for Complex Scaffolds
The 1H-imidazo[1,2-b]pyrazole scaffold is a versatile building block in organic synthesis, amenable to selective functionalization which allows for the construction of more complex molecular structures. rjptonline.orgkoreascience.kr Researchers have developed methodologies for the controlled introduction of various functional groups at specific positions on the heterocyclic ring system. rjptonline.orgnih.gov
These synthetic strategies often involve the use of organometallic intermediates. rjptonline.orgnih.gov For instance, selective functionalization has been achieved through a bromine-magnesium exchange or by using regioselective magnesiation and zincation with TMP-bases (where TMP is 2,2,6,6-tetramethylpiperidyl). rjptonline.orgkoreascience.krnih.gov These metalated intermediates can then react with a variety of electrophiles. rjptonline.orgnih.gov This allows for a range of subsequent reactions, including cross-couplings, allylations, acylations, cyanations, and carboxylations, thereby providing access to a diverse library of substituted imidazo[1,2-b]pyrazole derivatives. rjptonline.org The ability to precisely modify the core structure underscores its utility as a foundational unit for creating larger, more intricate chemical scaffolds for various applications in materials and chemical science. koreascience.krresearchgate.net
Development of Functional Materials and Dyes
The electronic characteristics of the imidazo[1,2-b]pyrazole framework make it a suitable candidate for incorporation into functional organic materials, particularly dyes and chromophores. rjptonline.orgresearchgate.net Pyrazole (B372694) derivatives, in general, have found numerous applications as fluorescent substances and dyes. researchgate.net
A significant application of the 1H-imidazo[1,2-b]pyrazole scaffold is in the synthesis of novel push-pull dyes. rjptonline.orgkoreascience.kr These dyes are characterized by an electron-donating group and an electron-accepting group connected by a π-conjugated system, which in this case is the imidazo[1,2-b]pyrazole core. researchgate.net A noteworthy synthetic route involves a fragmentation of the pyrazole ring within the fused scaffold. rjptonline.orgnih.gov This reaction leads to the formation of push-pull dyes that feature a proaromatic (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core. rjptonline.orgkoreascience.kr This synthetic transformation has been successfully applied to 1H-imidazo[1,2-b]pyrazole precursors bearing a range of functionalized aryl, thienyl, and benzoyl substituents. rjptonline.org
The push-pull dyes derived from the 1H-imidazo[1,2-b]pyrazole scaffold exhibit interesting photo-physical properties. nih.gov These dyes, which feature a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core, are noted to be fluorescent. nih.gov The intramolecular charge transfer (ICT) between the electron-donating and electron-accepting parts of the molecule is responsible for their characteristic optical properties. nih.govresearchgate.net The UV/vis spectra of these dyes show absorption maxima that are influenced by the substituents on the original imidazo[1,2-b]pyrazole scaffold. nih.gov For example, derivatives with different aryl groups display distinct absorption characteristics. rjptonline.orgnih.gov The combination of tunable synthesis and fluorescent properties makes these compounds candidates for various optical applications. nih.govresearchgate.net
Table 1: Photo-Physical Properties of Push-Pull Dyes Derived from 1H-Imidazo[1,2-b]pyrazole
This table is interactive. Click on the headers to sort the data.
| Precursor Substituent (at position 2) | Resulting Dye Core | Absorption Max (λmax) | Emission | Reference |
|---|---|---|---|---|
| Functionalized Aryls | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | Varies with substitution | Fluorescent | rjptonline.org, nih.gov |
| 3-Thienyl | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | Not specified | Fluorescent | rjptonline.org, nih.gov |
| Benzoyl | (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile | Not specified | Fluorescent | rjptonline.org, nih.gov |
Potential as Non-Classical Isosteres in Chemical Design (excluding medicinal contexts)
In the field of chemical design, the 1H-imidazo[1,2-b]pyrazole scaffold has been identified as a potential non-classical isostere of the indole (B1671886) ring system. rjptonline.orgkoreascience.krresearchgate.net Isosteres are molecules or groups that have similar shapes and electronic properties, and substituting one for another can lead to compounds with modified or improved characteristics. The search for indole replacements is often driven by a need to enhance properties such as aqueous solubility. rjptonline.org
A practical demonstration of this concept was the synthesis of an isostere of the indolyl-containing compound pruvanserin (B1233070). rjptonline.orgnih.gov By replacing the indole ring with a 1H-imidazo[1,2-b]pyrazole scaffold, a significant improvement in solubility in aqueous media was observed. rjptonline.orgnih.gov This highlights the potential of the imidazo[1,2-b]pyrazole system in rational chemical design to modulate the physicochemical properties of a parent compound, an application that is valuable beyond purely medicinal contexts, for instance, in the design of soluble materials or probes.
Applications in Agrochemical Research (excluding specific biological activity data)
The pyrazole nucleus and its fused derivatives are recognized as important scaffolds in agrochemical research. nih.gov These heterocyclic systems are integral to the design and synthesis of molecules investigated for use as fungicides, herbicides, and insecticides. nih.govnih.govmdpi.com
The synthesis of various pyrazole derivatives for potential agrochemical use is an active area of research. For example, novel pyrazole derivatives containing phenylpyridine moieties have been synthesized and evaluated for herbicidal activity. nih.gov Other research has focused on creating pyrazole and imidazole (B134444) derivatives to test for insecticidal properties. nih.govrsc.org Furthermore, related fused heterocyclic systems like imidazo[1,2-b]pyridazines have been synthesized to explore their potential as antifungal agents against phytopathogenic fungi. researchgate.netdocumentsdelivered.com While specific biological activity data is beyond this scope, the 2,3-dihydro-1H-imidazo[1,2-b]pyrazole scaffold is part of this broader class of N-heterocycles that serve as a foundation for the synthesis of new compounds in the ongoing search for novel agrochemicals. nih.govmdpi.com
Coordination Chemistry and Metal Complexation Studies
The nitrogen atoms within the this compound scaffold make it an interesting ligand for the formation of metal complexes. researchgate.net Pyrazole derivatives are widely used in coordination chemistry due to their ability to coordinate with metal ions in various modes. researchgate.netrsc.org
A specific study on 2,3-dihydro-1H-imidazo(1,2-b)pyrazole (IMPY) investigated its interaction with iron-based systems. researchgate.net While no direct complexation was observed with aqueous Fe²⁺ or Fe³⁺ ions, definitive spectral evidence confirmed the complexation of IMPY with protoporphyrin IX iron (II) (haem). researchgate.net This interaction occurred both in the presence and absence of carbon monoxide bound to the haem-iron site, though binding to protoporphyrin IX iron (III) was not detected. researchgate.net
More broadly, pyrazole-based ligands, including those with fused imidazole rings, form complexes with a range of transition metals. nih.govjocpr.comresearchgate.net Studies have reported the synthesis and characterization of complexes with metals such as Cobalt(II), Nickel(II), Copper(II), and Cadmium(II). rjptonline.orgjocpr.com Depending on the specific ligand structure and the metal ion, different coordination geometries can be achieved, including octahedral and tetrahedral arrangements. rjptonline.orgjocpr.com The ability of the imidazo[1,2-b]pyrazole scaffold and its derivatives to act as ligands for metal ions opens up possibilities for their use in catalysis and materials science. jocpr.comnih.gov
Table 2: Examples of Metal Complexes with Pyrazole-Based Ligands
This table is interactive. Click on the headers to sort the data.
| Ligand Type | Metal Ion(s) | Observed Geometry | Reference |
|---|---|---|---|
| 2,3-Dihydro-1H-imidazo(1,2-b)pyrazole (IMPY) | Fe(II) in protoporphyrin IX | Complexation confirmed | researchgate.net |
| Tridentate Pyrazole-based Ligand | Co(II), Ni(II), Cu(II) | Octahedral | rjptonline.org |
| Tridentate Pyrazole-based Ligand | Cd(II) | Tetrahedral | rjptonline.org |
| Monodentate Pyrazole-benzimidazole Ligand | Cu(II) | Square Planar | jocpr.com, researchgate.net |
| Monodentate Pyrazole-benzimidazole Ligand | Ni(II) | Tetrahedral | jocpr.com, researchgate.net |
| Pyrazole-acetamide Ligand | Cd(II), Cu(II), Fe(III) | Mononuclear complexes | nih.gov |
Future Directions and Emerging Research Avenues in 2,3 Dihydro 1h Imidazo 1,2 B Pyrazole Chemistry
Innovations in Sustainable Synthesis Protocols
The chemical industry's increasing focus on green chemistry is influencing the synthesis of heterocyclic compounds, including the imidazo[1,2-b]pyrazole family. Future research is geared towards developing protocols that are not only efficient but also environmentally benign.
Key innovations in this area include:
Multicomponent Reactions (MCRs): These reactions, such as the Groebke–Blackburn–Bienaymé reaction, offer an efficient route to complex molecules like imidazo[1,2-b]pyridazines in a single step. researchgate.net The use of MCRs minimizes waste by incorporating most or all of the atoms from the starting materials into the final product.
Green Solvents: Researchers are replacing traditional, often hazardous, organic solvents with more sustainable alternatives. Eucalyptol, a bio-based solvent, has been successfully used for the synthesis of related imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. researchgate.net Other biodegradable options like ethylene (B1197577) glycol are also being explored. researchgate.net The use of water as an eco-friendly solvent is a particularly attractive approach for the formation of imidazole-based hybrids. nih.gov
Energy-Efficient Methods: Microwave (MW) irradiation and ultrasonic-assisted synthesis are gaining traction. researchgate.netmdpi.com These techniques can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating methods. nih.gov
Reusable Catalysts: The development of heterogeneous and recyclable catalysts is a cornerstone of sustainable synthesis. thieme-connect.com For instance, nano-catalysts like Cu@imine/Fe3O4 MNPs have been used for the rapid, solvent-free synthesis of imidazole (B134444) derivatives, with the catalyst being easily recovered and reused multiple times without significant loss of activity. rsc.org
Table 1: Comparison of Sustainable Synthesis Techniques for Imidazole/Pyrazole (B372694) Scaffolds
| Technique | Key Feature | Example Catalyst/Solvent | Reported Advantages | References |
|---|---|---|---|---|
| Multicomponent Reactions | One-pot synthesis | Scandium triflate (Sc(OTf)₃) | High efficiency, atom economy | researchgate.net |
| Green Solvents | Use of biodegradable/bio-based solvents | Eucalyptol, Water | Reduced environmental impact, safer handling | researchgate.netnih.gov |
| Microwave-Assisted Synthesis | Rapid heating | Solvent-free or green solvents | Shorter reaction times, increased yields | researchgate.netnih.gov |
| Ultrasonic Irradiation | Acoustic cavitation | Nano-silica dendritic polymers | Enhanced reaction rates, improved yields | mdpi.com |
| Heterogeneous Catalysis | Recyclable catalyst | HPA-Montmorillonite-KSF, Cu@imine/Fe₃O₄ | Catalyst reusability, simple work-up | thieme-connect.comrsc.org |
Advanced Computational Studies for Property Prediction
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reactivity before undertaking extensive laboratory work. For the imidazo[1,2-b]pyrazole scaffold, these in silico methods are guiding more rational and efficient research.
Emerging computational approaches include:
Density Functional Theory (DFT) Calculations: DFT is widely used to predict the electronic structure and reactivity of molecules. scirp.org For instance, DFT calculations can accurately predict the most acidic protons in a heterocyclic ring, thereby guiding regioselective functionalization reactions like metalations. researchgate.netnih.gov It is also used to optimize molecular geometries and determine physical descriptors. rsc.org
Molecular Docking: This technique simulates the interaction between a small molecule and a protein's binding site. It is instrumental in designing new derivatives, such as potential enzyme inhibitors, by predicting their binding affinity and orientation. nih.govjohnshopkins.edu
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. johnshopkins.edu This early-stage screening helps to identify candidates with favorable drug-like properties and flag potential liabilities, saving significant time and resources. researchgate.net
Table 2: Application of Computational Methods in Imidazo[1,2-b]pyrazole Research
| Computational Method | Primary Application | Predicted Property | Significance | References |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Reactivity Analysis | Site of metalation, nucleophilicity/electrophilicity | Guides selective chemical synthesis | scirp.orgresearchgate.net |
| Molecular Docking | Binding Analysis | Binding affinity, interaction modes with proteins | Rational design of bioactive molecules | nih.govjohnshopkins.edu |
| pKa Calculation | Acidity Prediction | Regioselectivity of deprotonation | Facilitates functionalization strategies | nih.gov |
| ADMET Screening | Drug-Likeness Prediction | Solubility, toxicity, bioavailability | Prioritizes compounds for further development | johnshopkins.eduresearchgate.net |
Exploration of Novel Chemical Transformations
While the synthesis of the core 2,3-dihydro-1H-imidazo[1,2-b]pyrazole ring is well-established, a major frontier of research is the development of a versatile "toolbox" for its selective functionalization. This allows for the creation of diverse molecular libraries from a common intermediate.
Significant progress has been made in the following areas:
Selective C-H Functionalization: Advanced methods allow for the precise modification of specific positions on the heterocyclic scaffold. Regioselective magnesiations and zincations using TMP-bases (like TMPMgCl·LiCl) have been developed to introduce functional groups at positions that were previously difficult to access. rsc.orgrsc.org
Metal-Exchange Reactions: The use of Br/Mg-exchange reactions on a pre-brominated scaffold provides a powerful entry point for introducing a wide array of functional groups through subsequent reactions with various electrophiles. researchgate.netrsc.org This allows for the installation of cyano, allyl, and aryl groups, among others. rsc.org
Sequential Functionalization: Combining these techniques allows for a step-by-step, multi-point diversification of the imidazo[1,2-b]pyrazole core. A sequence involving a Br/Mg-exchange followed by two consecutive metalations enables the synthesis of tetra-functionalized heterocycles from a single starting material. rsc.orgresearchgate.net
Ring Fragmentation: A particularly novel transformation involves the fragmentation of the pyrazole ring within the 1H-imidazo[1,2-b]pyrazole scaffold. nih.gov This metalation-induced reaction opens the pyrazole ring to form (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles, a completely different class of compounds with unique electronic properties. rsc.orgrsc.org
Table 3: Summary of Selective Functionalization Reactions on the 1H-Imidazo[1,2-b]pyrazole Scaffold
| Position | Reagent(s) | Transformation | Subsequent Reaction | Reference |
|---|
| Position 7 | 1. i-PrMgCl·LiCl 2. Electrophile | Br/Mg-Exchange | Trapping with electrophiles (e.g., TsCN for cyanation) | rsc.org | | Position 3 | 1. TMPMgCl·LiCl 2. Electrophile | Regioselective Magnesiation | Allylation, acylation, Negishi cross-coupling | rsc.orgrsc.org | | Position 6 | TMP₂Zn·MgCl₂·2LiCl | Metalation-Induced Ring Fragmentation | Formation of push-pull dyes | nih.gov |
Development of New Non-Biological Functional Materials
Beyond its established role in medicinal chemistry, the unique electronic and structural properties of the imidazo[1,2-b]pyrazole scaffold make it an attractive candidate for the development of novel functional materials. This emerging research avenue seeks to exploit the molecule for applications in materials science and electronics.
Future research directions include:
Push-Pull Dyes: The novel ring fragmentation reaction that yields (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles is a key development. rsc.orgrsc.org These molecules are proaromatic push-pull dyes, a class of organic materials known for their significant nonlinear optical (NLO) properties and potential use in optoelectronics and as fluorescent probes. rsc.org
Organic Electronics: The electron-rich nature of the N-heterocyclic system, combined with the ability to tune its electronic properties through extensive functionalization, makes it a promising building block for organic semiconductors or components in organic light-emitting diodes (OLEDs).
Isosteric Replacement in Materials: Just as the 1H-imidazo[1,2-b]pyrazole scaffold is being investigated as a more soluble isostere for indole (B1671886) in pharmaceuticals, it could also replace indole-containing moieties in functional materials to improve properties like processability and stability. rsc.orgrsc.org The improved aqueous solubility observed for a pruvanserin (B1233070) isostere suggests that materials based on this scaffold could be more compatible with aqueous or biological environments. rsc.orgrsc.org
The exploration of these non-biological applications is still in its early stages but represents a significant growth area for the chemistry of this compound and its derivatives.
Q & A
Q. What novel methodologies address synthetic challenges in generating imidazo[1,5-b]pyrazol-6-ones?
- Limited reports exist, but fragment-based approaches using β-aminoisobutyrophenone phenyl hydrazones or cyclodehydration of pyrazolylmethylacetamides show promise. Challenges include regiocontrol during cyclocondensation, addressed via DFT-guided transition-state analysis .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on solubility and bioactivity across derivatives?
- Example: While 1H-imidazo[1,2-b]pyrazole analogues exhibit improved solubility, some derivatives may show reduced receptor affinity due to steric effects. Resolve via:
- Free-Wilson analysis to deconvolute substituent contributions.
- Crystallographic studies (e.g., CCDC 2097280) to correlate structure with solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
